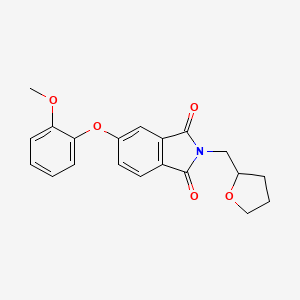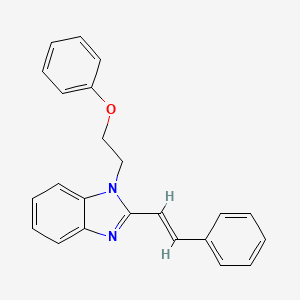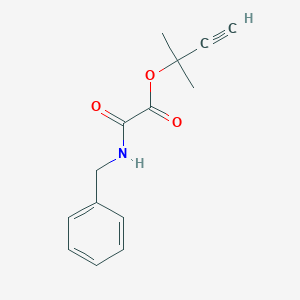
1,1-dimethyl-2-propyn-1-yl (benzylamino)(oxo)acetate
Vue d'ensemble
Description
1,1-dimethyl-2-propyn-1-yl (benzylamino)(oxo)acetate, also known as DBOA, is a synthetic compound that has been widely studied for its potential applications in scientific research. DBOA belongs to the class of compounds known as propargyl esters, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In
Applications De Recherche Scientifique
1,1-dimethyl-2-propyn-1-yl (benzylamino)(oxo)acetate has been shown to exhibit a range of biological activities, making it an attractive target for scientific research. One of the most promising applications of this compound is in the field of cancer research, where it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to have anti-inflammatory effects, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of 1,1-dimethyl-2-propyn-1-yl (benzylamino)(oxo)acetate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. By inhibiting these enzymes, this compound may be able to modulate the expression of genes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which could explain its anti-cancer effects. This compound has also been shown to inhibit the migration and invasion of cancer cells, which could make it a potential treatment for metastatic cancer. In addition to its anti-cancer effects, this compound has been shown to have anti-inflammatory effects, which could make it a potential treatment for inflammatory diseases. This compound has also been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,1-dimethyl-2-propyn-1-yl (benzylamino)(oxo)acetate is its versatility as a research tool. This compound can be easily synthesized and modified, allowing researchers to tailor its properties to suit their specific needs. Additionally, this compound has been shown to exhibit a range of biological activities, making it a useful tool for studying various biological processes. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound can be toxic to cells at high concentrations, which could limit its use in some experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which could make it difficult to interpret some experimental results.
Orientations Futures
There are several future directions for research on 1,1-dimethyl-2-propyn-1-yl (benzylamino)(oxo)acetate. One area of interest is the development of this compound derivatives with improved properties, such as increased potency or reduced toxicity. Another area of interest is the development of this compound-based therapies for cancer, inflammation, and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological processes. Overall, this compound holds great promise as a research tool and a potential therapeutic agent, and further research in this area is warranted.
Propriétés
IUPAC Name |
2-methylbut-3-yn-2-yl 2-(benzylamino)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-4-14(2,3)18-13(17)12(16)15-10-11-8-6-5-7-9-11/h1,5-9H,10H2,2-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZDDJRNXSSTGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)OC(=O)C(=O)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(3-bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3973694.png)
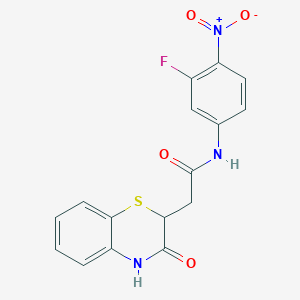
![1-[(4-methoxyphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine oxalate](/img/structure/B3973705.png)
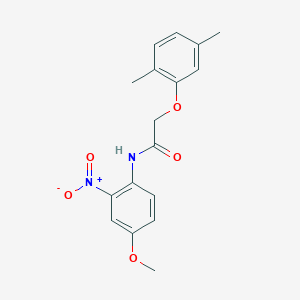

![2-[(2-anilino-2-oxoethyl)thio]-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B3973732.png)

![N-allyl-2-[(2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3973738.png)
![methyl 3-[(4,6,7-trimethyl-2-quinazolinyl)thio]propanoate](/img/structure/B3973740.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B3973749.png)
![N-(2-{[2-(4-isobutylphenyl)propanoyl]amino}ethyl)-2-oxo-3-piperidinecarboxamide](/img/structure/B3973752.png)
